molecular formula C2H14N2O7P2 B12683242 Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate CAS No. 66052-90-2

Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate

Katalognummer: B12683242
CAS-Nummer: 66052-90-2
Molekulargewicht: 240.09 g/mol
InChI-Schlüssel: ARKNDEZWQXSEIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate is a heterocyclic organic compound with the molecular formula C2H14N2O7P2 and a molecular weight of 240.089282 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of 1-hydroxyethylidene-1,1-diphosphonic acid with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the compound is produced by reacting 1-hydroxyethylidene-1,1-diphosphonic acid with ammonium hydroxide in large-scale reactors. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and pH, to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, which have applications in different scientific fields .

Wissenschaftliche Forschungsanwendungen

Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it can inhibit enzymes involved in bone resorption, making it a potential therapeutic agent for bone-related disorders .

Vergleich Mit ähnlichen Verbindungen

Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects .

Eigenschaften

CAS-Nummer

66052-90-2

Molekularformel

C2H14N2O7P2

Molekulargewicht

240.09 g/mol

IUPAC-Name

diazanium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid

InChI

InChI=1S/C2H8O7P2.2H3N/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);2*1H3

InChI-Schlüssel

ARKNDEZWQXSEIA-UHFFFAOYSA-N

Kanonische SMILES

CC(O)(P(=O)(O)O)P(=O)([O-])[O-].[NH4+].[NH4+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.